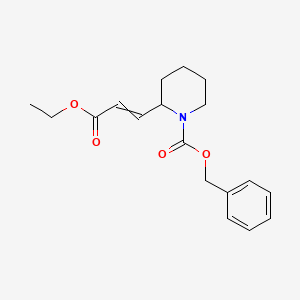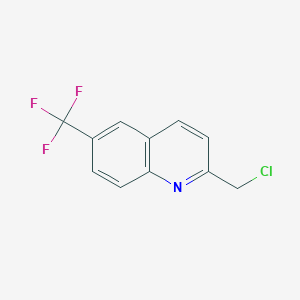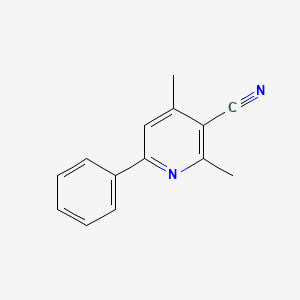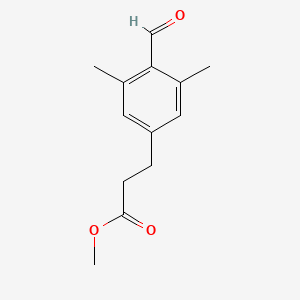![molecular formula C22H20O3 B8392837 [3,4-Bis(benzyloxy)phenyl]acetaldehyde](/img/structure/B8392837.png)
[3,4-Bis(benzyloxy)phenyl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4-Bis(benzyloxy)phenyl]acetaldehyde: is an organic compound with the molecular formula C16H16O3 It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with two benzyloxy groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3,4-Bis(benzyloxy)phenyl]acetaldehyde typically begins with 3,4-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by converting them into benzyloxy groups. This is achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.
Formation of the Aldehyde Group: The protected intermediate is then subjected to a formylation reaction to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
化学反应分析
Types of Reactions:
Oxidation: [3,4-Bis(benzyloxy)phenyl]acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3,4-Dibenzyloxybenzoic acid.
Reduction: 3,4-Dibenzyloxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Intermediate in Synthesis: [3,4-Bis(benzyloxy)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry:
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of [3,4-Bis(benzyloxy)phenyl]acetaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The benzyloxy groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.
相似化合物的比较
3,4-Dihydroxyphenylacetaldehyde: Lacks the benzyloxy groups, making it more reactive and less stable.
3,4-Dimethoxyphenylacetaldehyde: Contains methoxy groups instead of benzyloxy groups, resulting in different electronic and steric properties.
3,4-Dibenzyloxybenzaldehyde: Similar structure but lacks the acetaldehyde group, affecting its reactivity and applications.
Uniqueness: [3,4-Bis(benzyloxy)phenyl]acetaldehyde is unique due to the presence of both benzyloxy groups and an aldehyde group, which confer specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C22H20O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[3,4-bis(phenylmethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C22H20O3/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,14-15H,13,16-17H2 |
InChI 键 |
SCXZJKDZOUIRBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


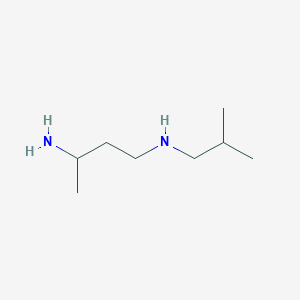
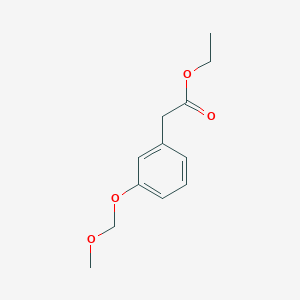
![1-[2-(Thien-2-yl)ethyl]indole-4-carbaldehyde](/img/structure/B8392781.png)
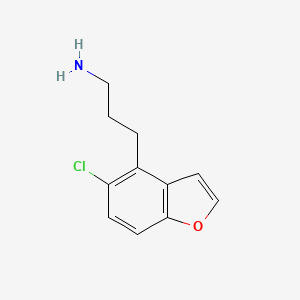
![1-(3-(Quinolin-6-ylmethyl)imidazo[1,2-a]pyrimidin-6-yl)ethanone](/img/structure/B8392798.png)
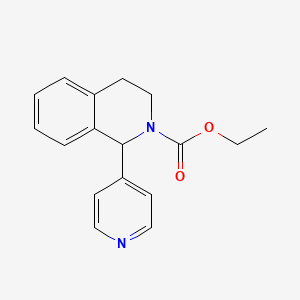
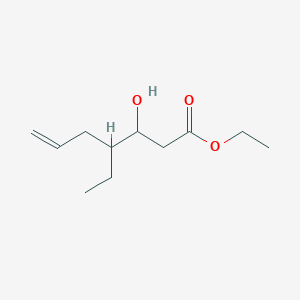
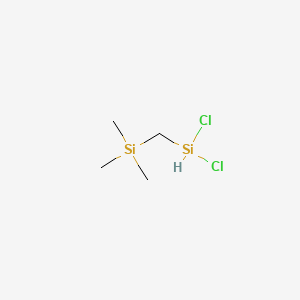
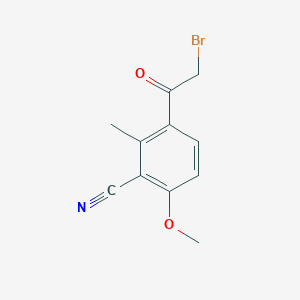
![3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal](/img/structure/B8392828.png)
